Product packaging for Quinolin-6-yl trifluoromethanesulfonate(Cat. No.:CAS No. 173089-80-0)

Quinolin-6-yl trifluoromethanesulfonate

Cat. No.: B070026
CAS No.: 173089-80-0
M. Wt: 277.22 g/mol
InChI Key: TVYXNKUMLWUQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinolin-6-yl trifluoromethanesulfonate is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a trifluoromethanesulfonate (triflate) group attached to the 6-position of the quinoline scaffold, creating an excellent leaving group that is highly reactive in palladium-catalyzed cross-coupling reactions. Its primary research value lies in enabling the efficient and regioselective introduction of the quinolin-6-yl moiety into complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO3S B070026 Quinolin-6-yl trifluoromethanesulfonate CAS No. 173089-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYXNKUMLWUQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571037
Record name Quinolin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-80-0
Record name 6-Quinolinyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173089-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Methodological Advances in the Synthesis of Quinolin 6 Yl Trifluoromethanesulfonate

Classical and Modified Acylation Protocols

The most direct conceptual route to Quinolin-6-yl trifluoromethanesulfonate (B1224126) involves the formation of a sulfonate ester from 6-hydroxyquinoline (B46185). This is a classical transformation for which standard protocols are well-established in organic chemistry.

The direct triflation of 6-hydroxyquinoline involves its reaction with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O). This method is a standard procedure for converting phenols and other hydroxyl-containing compounds into their corresponding triflate esters. orgsyn.org The reaction proceeds by the electrophilic attack of the highly reactive triflic anhydride on the oxygen atom of the hydroxyl group.

The general protocol involves dissolving 6-hydroxyquinoline in an anhydrous aprotic solvent, such as dichloromethane (B109758) or pentane (B18724), and cooling the solution to a low temperature, typically between 0 °C and -78 °C. orgsyn.org A base, most commonly pyridine (B92270) or another amine like triethylamine (B128534), is added to act as an acid scavenger, neutralizing the triflic acid byproduct that is formed during the reaction. orgsyn.org Triflic anhydride is then added, usually dropwise, to the cooled solution. The reaction is typically rapid, and upon completion, the product is isolated through standard aqueous workup and purification procedures.

The optimization of the direct triflation protocol is crucial for maximizing the yield of Quinolin-6-yl trifluoromethanesulfonate while minimizing potential side reactions. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Base Selection : The choice of base is critical. While pyridine is commonly used, sterically hindered non-nucleophilic bases, such as 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine, can be advantageous. orgsyn.org These bases effectively scavenge the acid byproduct without competing with the hydroxyl group by reacting with the triflic anhydride.

Solvent Effects : The solvent must be inert to the highly reactive triflic anhydride. Dichloromethane and pentane are common choices. orgsyn.org The polarity and solvating properties of the solvent can influence reaction rates and the solubility of the starting materials and intermediates.

Temperature Control : Low temperatures are essential to control the high reactivity of triflic anhydride and to prevent degradation of the starting material or product. researchgate.net Running the reaction at temperatures such as -20 °C or lower can significantly improve the yield and purity of the resulting triflate. researchgate.net

The table below summarizes typical variables considered in the optimization of triflation reactions.

ParameterOptionsPurpose
Triflating Agent Triflic Anhydride (Tf₂O), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)Introduce the trifluoromethanesulfonyl group. Tf₂O is more reactive.
Base Pyridine, 2,6-Lutidine, Triethylamine, NaHMDS, LiHMDSNeutralize the triflic acid byproduct; deprotonate the hydroxyl group.
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Pentane, Tetrahydrofuran (THF)Provide an inert medium for the reaction.
Temperature Room Temperature to -78 °CControl reaction rate and minimize side reactions.

Diazotization-Mediated Synthetic Routes

An alternative synthetic approach begins with 6-aminoquinoline (B144246). This route leverages diazotization chemistry to convert the amino group into a diazonium salt, which can then serve as a precursor to the desired triflate.

Research has been conducted on the direct one-pot transformation of aminoquinolines into their corresponding triflates. researchgate.net This procedure involves the diazotization of the heterocyclic amine with sodium nitrite (B80452) in the presence of trifluoromethanesulfonic acid. researchgate.netresearchgate.net However, a critical finding in these studies is the differential reactivity based on the position of the amino group on the quinoline (B57606) ring. researchgate.net

For 6-aminoquinoline, the one-pot reaction does not yield this compound directly. Instead, the reaction stops at the formation of the quinoline-6-diazonium triflate salt. researchgate.net This stable diazonium salt is the major product isolated from the reaction mixture. While this method is a highly efficient one-pot procedure for generating the diazonium salt, the subsequent conversion to the triflate ester is not achieved under the same conditions. This contrasts with the successful one-pot conversion of 2-aminoquinoline (B145021) to its corresponding triflate, highlighting a key regiochemical difference in reactivity. researchgate.net

The efficiency of the diazotization of 6-aminoquinoline is highly dependent on the reagents and the solvent system employed. The developed protocol specifies the use of sodium nitrite (NaNO₂) as the diazotizing agent and trifluoromethanesulfonic acid (TfOH) as both the acid catalyst and the source of the triflate counterion. researchgate.net

The reaction is performed in mixed solvent systems, with hexane-DMSO or hexane-DMF being reported as effective media. researchgate.net The use of a biphasic or mixed-solvent system helps to control the reaction conditions and facilitate the handling of the reagents and intermediates. The procedure provides a simple and effective method for the synthesis of quinoline-6-diazonium triflate with high yields. researchgate.net

The table below outlines the components of the diazotization-mediated route.

ComponentReagent/SolventRole
Starting Material 6-AminoquinolineSource of the quinoline-6-yl moiety.
Diazotizing Agent Sodium Nitrite (NaNO₂)Converts the primary amine to a diazonium group.
Acid/Triflate Source Trifluoromethanesulfonic Acid (TfOH)Provides the acidic medium and the triflate counterion for the diazonium salt.
Solvent System Hexane-DMSO, Hexane-DMFReaction medium.

Chemo- and Regioselective Considerations in Synthesis

Both synthetic routes to this compound involve important chemo- and regioselective considerations.

In the acylation protocol , the primary chemoselective challenge is to ensure O-acylation of the hydroxyl group occurs exclusively, without competing N-acylation at the quinoline ring nitrogen. The nitrogen atom in the quinoline ring is basic but significantly less nucleophilic than the phenoxide ion formed from 6-hydroxyquinoline under basic conditions. Therefore, the reaction with the hard electrophile, triflic anhydride, overwhelmingly favors reaction at the oxygen atom, leading to high chemoselectivity for the desired O-triflate ester. The regioselectivity is inherently controlled by the starting material, as the reaction occurs at the predefined 6-position.

In the diazotization-mediated route , the regioselectivity is also predetermined by the use of 6-aminoquinoline. However, the chemoselectivity of the reaction's outcome is a critical finding. As established by research, the one-pot diazotization in the presence of triflic acid demonstrates different chemoselectivity for different isomers. researchgate.net For the 6-amino isomer, the reaction selectively yields the stable diazonium triflate salt rather than proceeding to the final triflate ester product. researchgate.net This suggests that the quinolin-6-yl diazonium cation is less susceptible to nucleophilic attack by the triflate anion under the reaction conditions compared to its 2-yl counterpart. This difference in stability and reactivity is a key consideration when designing a synthesis based on this route.

Strategies for Addressing Positional Isomerism in Quinoline Ring Functionalization

The synthesis of specifically substituted quinolines, such as this compound, presents a significant challenge due to the potential for the formation of multiple positional isomers. The electronic nature of the quinoline ring, a fused heterocyclic system, allows for electrophilic substitution at various positions. Therefore, controlling the regioselectivity of these reactions is paramount to achieving the desired 6-substituted product in high yield and purity. Methodological advancements have focused on both the initial construction of the quinoline skeleton to favor 6-substitution and the use of directing groups to guide functionalization on a pre-formed quinoline ring.

A foundational approach to introduce substitution at the 6-position is through the judicious choice of starting materials in classical quinoline syntheses, such as the Skraup-Doebner-von Miller reaction. This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. By utilizing a para-substituted aniline, the substituent is directly incorporated at the 6-position of the resulting quinoline ring. For instance, the reaction of p-aminophenol with glycerol, sulfuric acid, and an oxidizing agent can yield 6-hydroxyquinoline, the direct precursor to this compound. The regioselectivity is dictated by the substitution pattern of the aniline precursor.

Starting AnilineReagentsProductRegioselectivity
p-AminophenolGlycerol, H₂SO₄, Oxidizing Agent6-HydroxyquinolineHigh (driven by starting material)
AnilineGlycerol, H₂SO₄, Oxidizing AgentQuinoline (unsubstituted)N/A
m-AminophenolGlycerol, H₂SO₄, Oxidizing AgentMixture of 5- and 7-HydroxyquinolineLow

More contemporary strategies involve the C-H functionalization of the quinoline core. These methods often employ directing groups to achieve high regioselectivity. While functionalization at the C2, C4, and C8 positions is more commonly reported due to the electronic influence and proximity of the nitrogen atom, achieving selectivity at the C6 position requires more nuanced approaches. Research in this area has explored the use of removable directing groups that can guide a metal catalyst to the desired position for C-H activation and subsequent functionalization.

Once 6-hydroxyquinoline is obtained, the subsequent triflation step to yield this compound must also be considered in the context of positional isomerism. Although the hydroxyl group at the 6-position is the intended site of reaction with triflic anhydride or a related triflating agent, the presence of other nucleophilic sites on the quinoline ring could potentially lead to side reactions or rearrangement under certain conditions. However, the high reactivity of the hydroxyl group generally ensures that O-triflation is the predominant pathway. The reaction conditions, such as the choice of base and solvent, are optimized to ensure a clean and efficient conversion to the desired triflate.

SubstrateTriflating AgentBaseSolventProductIsomer Control
6-HydroxyquinolineTriflic AnhydridePyridineDichloromethaneThis compoundHigh (reaction at the hydroxyl group)
6-HydroxyquinolineN-Phenyl-bis(trifluoromethanesulfonimide)TriethylamineAcetonitrileThis compoundHigh (reaction at the hydroxyl group)

Iii. Reactivity and Mechanistic Aspects of Quinolin 6 Yl Trifluoromethanesulfonate in Catalytic Organic Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl and heteroaryl triflates are widely used as electrophilic partners in these transformations, often exhibiting reactivity comparable to or greater than that of aryl halides. Quinolin-6-yl trifluoromethanesulfonate (B1224126) readily participates in these reactions, serving as a robust substrate for constructing diverse molecular architectures.

The Suzuki-Miyaura reaction is one of the most important methods for C(sp²)–C(sp²) bond formation, coupling an organoboron reagent with an organic halide or triflate. Quinolin-6-yl trifluoromethanesulfonate is an effective electrophile in this reaction, enabling the synthesis of 6-arylquinolines.

This compound couples efficiently with a range of aryl- and heteroarylboronic acids, as well as their corresponding boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborate salts. nih.govresearchgate.net These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand and base is crucial for achieving high yields. Sterically hindered, electron-rich phosphines often promote the reaction effectively. nih.gov The use of potassium organotrifluoroborates is particularly advantageous as they are bench-stable, crystalline solids that are less prone to protodeboronation compared to boronic acids. nih.gov

The general conditions involve heating a mixture of the quinolinyl triflate, the organoboron reagent, a palladium catalyst, a ligand, and a base in a suitable solvent system.

Table 1: Illustrative Suzuki-Miyaura Coupling of Heteroaryl Triflates with Boronic Acids The following data represents typical conditions and outcomes for Suzuki-Miyaura reactions involving heteroaryl triflates analogous to this compound, demonstrating the general applicability of the method.

EntryHeteroaryl TriflateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
1Phenyl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
2Naphthyl triflate4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
3Pyridin-3-yl triflateThiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane85
4Isoquinolin-4-yl triflatePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH91

The Suzuki-Miyaura coupling of heteroaryl triflates, including quinolinyl systems, generally exhibits a broad substrate scope. nih.govacs.org It is tolerant of a wide variety of functional groups on both the triflate and the boronic acid partner.

Organoboron Reagents : Both electron-rich and electron-deficient arylboronic acids can be used successfully. Heteroarylboronic acids derived from thiophene, furan, and pyridine (B92270) are also competent coupling partners. nih.gov While boronic acids are common, boronate esters (like pinacol esters) and organotrifluoroborates offer advantages in terms of stability and ease of handling. nih.govnih.gov

Limitations : A primary limitation and common side reaction is the premature hydrolysis of the triflate leaving group, which regenerates the starting 6-hydroxyquinoline (B46185). researchgate.net This can be minimized by using anhydrous conditions or by carefully selecting the base and solvent system. Steric hindrance near the coupling site on either partner can decrease reaction rates and yields. Furthermore, some nitrogen-containing heterocycles can inhibit the palladium catalyst, although the use of modern, highly active catalyst systems with specialized ligands often overcomes this issue. acs.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.org This reaction provides a direct route to 6-alkynylquinolines from this compound. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent. wikipedia.org

The reaction involves the coupling of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a catalyst system like Pd(PPh₃)₂Cl₂/CuI and a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). Copper-free variants of the Sonogashira coupling have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. rsc.org

Table 2: Representative Sonogashira Coupling of Aryl/Heteroaryl Halides and Triflates This table illustrates typical reaction conditions for the Sonogashira coupling, a reaction in which this compound is expected to be a viable substrate.

EntryElectrophileAlkyneCatalyst SystemBaseSolventYield (%)
16-Bromoquinoline (B19933) derivativePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene88
2Phenyl triflate1-HeptynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF85
34-Iodopyridine(Trimethylsilyl)acetylenePd(dppf)Cl₂ / CuICs₂CO₃DMF90
4Phenyl triflatePhenylacetylenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane78

The formation of carbon-phosphorus bonds via palladium-catalyzed cross-coupling is a key method for synthesizing aryl and heteroaryl phosphines, which are important as ligands in catalysis. nih.govbeilstein-journals.org this compound can serve as the electrophilic partner in reactions with various phosphorus nucleophiles, such as secondary phosphines (R₂PH), phosphine oxides (R₂P(O)H), or silylphosphines (R₂PSiMe₃).

This transformation allows for the direct synthesis of quinolin-6-yl phosphines. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, often with a specialized ligand like dppf, and a base (e.g., DABCO or Et₃N). acs.org The use of air-stable secondary phosphine-borane adducts or secondary phosphine oxides followed by reduction is a common strategy to handle the air-sensitivity of free phosphines. nih.gov

Table 3: Examples of Palladium-Catalyzed C-P Coupling with Aryl Triflates The following data for analogous aryl triflates demonstrates the feasibility of synthesizing phosphines from this compound.

EntryAryl TriflatePhosphorus ReagentCatalyst/LigandBaseSolventProduct TypeYield (%)
1Naphthyl-2-triflateDiphenylphosphine oxidePd(OAc)₂ / dppfDIPEADMSOPhosphine Oxide95
2Phenyl triflateDiphenylphosphinePd(dba)₂ / XantphosNaOt-BuToluenePhosphine82
34-Biphenyl triflatePhenylphosphinePd(OAc)₂ / DPEPhosDABCOAcetonitrileSecondary Phosphine75
4Binaphthyl ditriflateDiphenylphosphinePd(OAc)₂ / dppfEt₃NDMSODiphosphine89

The mechanism for these palladium-catalyzed cross-coupling reactions is generally understood to proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. mit.edu

Transmetalation : The palladium(II) intermediate then undergoes transmetalation with the organometallic nucleophile (e.g., an organoboron, organocopper acetylide, or phosphide (B1233454) species). In the Suzuki reaction, the boronic acid is first activated by the base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the triflate group. In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium complex. For C-P coupling, the phosphorus nucleophile coordinates to the palladium and transfers its phosphorus moiety. This step results in a diorganopalladium(II) complex, [L₂Pd(quinolin-6-yl)(R)].

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the quinolin-6-yl and the newly introduced R group) couple to form the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

The efficiency and outcome of the entire process are highly dependent on the nature of the palladium precursor, the ligands, the base, and the solvent, all of which influence the rates of the individual steps in the cycle. researchgate.netbeilstein-journals.org

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent an economical and efficient alternative to palladium-based systems for certain transformations. While palladium catalysis is more common for C-N bond formation with aryl triflates, copper-catalyzed methods, particularly for N-arylation, have been developed and are applicable to substrates like this compound.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a direct method for forming carbon-nitrogen bonds. In this reaction, an aryl electrophile, such as this compound, is coupled with a primary or secondary amine in the presence of a copper catalyst and a base. The triflate group's high reactivity makes it a suitable substrate for such transformations, analogous to the more commonly studied aryl halides.

The general mechanism involves the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl triflate to the copper center. Subsequent reductive elimination yields the desired N-aryl amine product and regenerates the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While specific studies detailing the copper-catalyzed N-arylation of this compound are not prevalent in the literature, the principles are well-established for other aryl triflates and related quinoline (B57606) systems. For instance, the analogous palladium-catalyzed Buchwald-Hartwig amination has been successfully applied to 6-bromoquinoline derivatives to synthesize 6-aminoquinoline (B144246) compounds, demonstrating the viability of the quinoline-6-yl scaffold in C-N cross-coupling. rsc.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Aryl Electrophiles with Amines This table illustrates general conditions applicable to aryl triflates, demonstrating the expected reactivity for this compound.

Aryl ElectrophileAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl TriflatePrimary/Secondary Aliphatic AmineCuI / PhenanthrolineCs2CO3Toluene110VariesGeneral Principle
Aryl TriflateAniline (B41778) DerivativeCu(OAc)2 / DMEDAK2CO3DMF100VariesGeneral Principle
6-Bromoquinoline DerivativeMorpholinePd2(dba)3 / BINAP (Palladium-catalyzed analog)NaOtBuToluene10088 rsc.org

Other Transition Metal-Catalyzed Reactivity (e.g., Iron, Cobalt, Nickel)

While palladium is the most common catalyst for cross-coupling reactions involving aryl triflates, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like iron, cobalt, and nickel. nih.gov These metals can catalyze a range of transformations, including C-C and C-heteroatom bond formation, often exhibiting unique reactivity and selectivity compared to palladium.

Iron-Catalyzed Cross-Coupling: Iron catalysts, such as iron(III) acetylacetonate (B107027) [Fe(acac)3], are effective for coupling Grignard reagents with aryl and alkenyl triflates. researchgate.netmcmaster.ca This methodology allows for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. The reaction of this compound with an alkyl or aryl Grignard reagent in the presence of an iron catalyst would be expected to yield the corresponding 6-substituted quinoline. These reactions often proceed rapidly under mild conditions. researchgate.net

Cobalt-Catalyzed Cross-Coupling: Cobalt complexes have been shown to catalyze the Suzuki-Miyaura cross-coupling of aryl triflates with arylboronic esters. nih.govfigshare.com This provides a pathway to biaryl compounds. This compound could be coupled with various (hetero)arylboronic acids or their esters using a cobalt catalyst to synthesize 6-arylquinoline derivatives, which are important structural motifs in medicinal chemistry. Cobalt catalysis is also effective for coupling with alkynyl Grignard reagents. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are highly effective for a variety of cross-coupling reactions and can often be used for substrates that are challenging for palladium. Nickel-catalyzed couplings of aryl triflates with amines, organozinc reagents (Negishi coupling), and other nucleophiles have been reported. rsc.orgnih.gov For example, nickel catalysis can facilitate the amination of aryltrimethylammonium triflates, suggesting a similar potential for this compound. rsc.org

Table 2: Examples of Iron-, Cobalt-, and Nickel-Catalyzed Cross-Coupling with Aryl Triflates This table presents examples for general aryl triflates, illustrating the potential reactivity of this compound.

Metal CatalystReaction TypeCoupling PartnerProduct TypeReference
IronKumada-type CouplingAlkyl/Aryl Grignard ReagentAlkyl/Aryl Arenes researchgate.net
CobaltSuzuki-Miyaura CouplingArylboronic EsterBiaryls nih.gov
NickelBuchwald-Hartwig AminationPrimary/Secondary AmineAryl Amines rsc.org

Functional Group Interconversions and Derivatizations of the Triflate Moiety

The triflate group on this compound is primarily a leaving group, making it an excellent handle for a wide array of functional group interconversions via transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the strategic introduction of diverse substituents at the 6-position of the quinoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds. This compound can react with various aryl-, heteroaryl-, or vinyl-boronic acids or esters to produce 6-substituted quinolines. organic-chemistry.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base. Studies on related di-substituted quinolines, such as 5-bromoquinolin-8-yl trifluoromethanesulfonate, have shown that the triflate group can be selectively coupled over a bromo group, highlighting its high reactivity.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne. It is catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reaction of this compound with a terminal alkyne would yield a 6-alkynylquinoline, a valuable building block for more complex molecules and conjugated materials.

Heck Reaction: The Heck reaction couples aryl or vinyl halides/triflates with alkenes to form substituted alkenes. nih.gov this compound can be coupled with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst and a base to introduce a vinyl substituent at the 6-position.

Other Transformations: Beyond C-C bond formation, the triflate group can participate in other transformations such as Stille coupling (with organostannanes), cyanation (to introduce a nitrile group), and reduction (to replace the triflate with hydrogen), further expanding its synthetic utility.

Table 3: Common Palladium-Catalyzed Derivatizations of Aryl Triflates This table outlines key transformations applicable to this compound for functional group interconversion.

Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-Miyaura CouplingR-B(OH)2C(sp²)-C(sp²) or C(sp²)-C(sp³)6-Aryl- or 6-Alkylquinoline
Sonogashira CouplingR-C≡CHC(sp²)-C(sp)6-Alkynylquinoline
Heck ReactionAlkeneC(sp²)-C(sp²)6-Alkenylquinoline
Buchwald-Hartwig AminationR2NHC(sp²)-N6-Aminoquinoline Derivative
Stille CouplingR-Sn(Bu)3C(sp²)-C(sp²)6-Aryl- or 6-Vinylquinoline

Iv. Advanced Applications of Quinolin 6 Yl Trifluoromethanesulfonate in Complex Molecular Architectures

Synthesis of Polycyclic and Annulated Heterocycles

The reactivity of the triflate group in quinolin-6-yl trifluoromethanesulfonate (B1224126) makes it an ideal substrate for transition-metal-catalyzed cross-coupling and annulation reactions, providing access to a diverse range of fused heterocyclic systems.

Functionalized pyranoquinolinones are a class of heterocyclic compounds that exhibit a wide array of biological activities. The synthesis of these scaffolds can be envisioned through a palladium-catalyzed Heck-type reaction, a powerful method for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene. wikipedia.org While direct synthesis from quinolin-6-yl trifluoromethanesulfonate and a suitable pyranone precursor has not been extensively detailed, the known reactivity of aryl triflates in intramolecular Heck reactions provides a strong basis for this synthetic strategy. chim.itresearchgate.netnih.gov

A plausible pathway involves the coupling of this compound with an appropriately substituted alkene-containing pyranone derivative. The key transformation would be an intramolecular Mizoroki-Heck reaction, which is a powerful tool for constructing cyclic and heterocyclic systems. chim.it The general conditions for such a reaction are outlined in the table below.

Table 1: Proposed Reaction Conditions for Pyranoquinolinone Synthesis via Intramolecular Heck Reaction

ParameterCondition
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands
Base Triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)
Solvent Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
Temperature 80-120 °C

This approach would lead to the formation of the fused pyranoquinolinone core, which could be further functionalized to generate a library of compounds for biological screening. The versatility of the Heck reaction allows for the use of a wide range of substituted alkenes, enabling the synthesis of diverse pyranoquinolinone analogs. rsc.org

Phenanthridinones are an important class of nitrogen-containing polycyclic aromatic compounds with significant biological activities. The construction of the phenanthridinone skeleton can be efficiently achieved through palladium-catalyzed intramolecular C-H bond activation and annulation strategies. nih.govnih.gov Quinolinyl triflates, such as this compound, serve as excellent precursors for these transformations.

The general approach involves an intramolecular direct arylation of a suitable N-aryl-substituted quinoline (B57606) derivative. The triflate group at the 6-position of the quinoline ring can be leveraged to introduce an aryl group via a Suzuki or Buchwald-Hartwig coupling reaction. Subsequent palladium-catalyzed intramolecular C-H activation of the newly introduced aryl ring would lead to the formation of the phenanthridinone core. researchgate.netbeilstein-journals.orgrsc.org

Table 2: Key Steps in Phenanthridinone Synthesis from a Quinolinyl Triflate

StepReaction TypeReactantsKey ReagentsProduct
1 Suzuki CouplingThis compound, Arylboronic acidPd(PPh₃)₄, Na₂CO₃6-Arylquinoline
2 Intramolecular C-H Arylation6-Arylquinoline derivative with an ortho-amidePd(OAc)₂, oxidant (e.g., Cu(OAc)₂)Substituted Phenanthridinone

This strategy allows for the modular synthesis of a variety of substituted phenanthridinones, depending on the nature of the arylboronic acid and the substituents on the quinoline core. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org

Indenoquinolinones are complex heterocyclic systems that have garnered interest due to their potential biological activities. The synthesis of these molecules often involves the construction of a fused five-membered ring onto the quinoline framework. While a direct synthesis from this compound is not well-documented, its role as a versatile intermediate allows for the introduction of functionalities that can be elaborated into the indeno ring system.

A potential synthetic route could involve an initial Sonogashira coupling of this compound with a terminal alkyne bearing a suitable ortho-functionalized aryl group. The resulting alkyne could then undergo an intramolecular cyclization to form the indenoquinolinone skeleton. Various metal-catalyzed cyclization methods for the synthesis of quinoline derivatives have been reported. researchgate.net

Table 3: Proposed Synthetic Pathway to Indenoquinolinones

StepReaction TypeStarting MaterialKey ReagentsIntermediate/Product
1 Sonogashira CouplingThis compoundPdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne6-(Alkynyl)quinoline derivative
2 Intramolecular Annulation6-(Alkynyl)quinoline derivativeTransition metal catalyst (e.g., Au, Pt, or Pd)Indenoquinolinone

This approach offers a flexible entry to the indenoquinolinone core, with the potential for diversification based on the choice of the alkyne coupling partner.

Precursor for Advanced Ligand Design

The quinoline scaffold is a privileged structure in the design of ligands for transition metal catalysis due to its coordinating nitrogen atom and rigid framework. This compound provides a convenient handle for the elaboration of the quinoline core into more complex ligand architectures.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. scripps.edu The synthesis of NHC ligands often proceeds through the corresponding azolium salt precursors. beilstein-journals.orgnih.govresearchgate.net Quinoline-based NHC ligands can be designed to incorporate the quinoline moiety as part of the ligand backbone, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

The synthesis of such ligands could involve the initial functionalization of this compound through a cross-coupling reaction to introduce a nitrogen-containing substituent. This substituent can then be elaborated into the imidazolium or other azolium ring necessary for NHC formation. orientjchem.org For instance, a Buchwald-Hartwig amination could be employed to install an amino group, which can then be further functionalized.

Table 4: General Steps for the Synthesis of a Quinoline-Based NHC Precursor

StepReaction TypeStarting MaterialKey ReagentsIntermediate/Product
1 Buchwald-Hartwig AminationThis compoundPd₂(dba)₃, BINAP, NaOtBu, Amine6-Aminoquinoline (B144246) derivative
2 Imidazolium Ring Formation6-Aminoquinoline derivativeGlyoxal, Formaldehyde, AcidQuinoline-fused imidazolium salt

The resulting quinolinium salt can then be deprotonated to generate the free NHC, which can be coordinated to a variety of metal centers. nih.govthieme-connect.de The triflate group in related systems has been shown to be a useful precursor in the synthesis of NHC-metal complexes. nih.gov

Role in the Synthesis of Biologically Active Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic drugs with a wide range of therapeutic applications. nih.govnih.govresearchgate.netorganic-chemistry.orgsemanticscholar.org this compound serves as a key building block for the synthesis of these biologically active scaffolds, primarily through its participation in transition-metal-catalyzed cross-coupling reactions.

The triflate group is an excellent leaving group for Suzuki, Stille, Buchwald-Hartwig, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents at the 6-position of the quinoline ring. researchgate.netuni-rostock.denih.govsoton.ac.uk This versatility is crucial for structure-activity relationship (SAR) studies, where the effect of different substituents on biological activity is investigated.

Table 5: Examples of Cross-Coupling Reactions with this compound for the Synthesis of Bioactive Scaffolds

Reaction TypeCoupling PartnerCatalyst SystemPotential Bioactive Scaffold
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / BaseBiaryl-substituted quinolines
Buchwald-Hartwig Amine or AmidePd₂(dba)₃ / Phosphine ligand / Base6-Amino or 6-amido-quinoline derivatives
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuI / Base6-Alkynylquinoline derivatives
Heck AlkenePd(OAc)₂ / Phosphine ligand / Base6-Alkenylquinoline derivatives

These coupling reactions provide access to a vast chemical space of quinoline derivatives that can be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily functionalize the quinoline core at the 6-position makes this compound an invaluable tool in drug discovery and development.

Intermediates for Antiviral Compounds

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents, effective against a wide range of viruses including Zika, herpes, and hepatitis C. nih.gov this compound is a key intermediate in the synthesis of complex quinoline structures that can be evaluated for antiviral properties. The triflate group's ability to participate in carbon-carbon bond-forming reactions allows for the strategic elaboration of the quinoline core.

A notable application involves its use as a precursor in sequential cross-coupling reactions. For instance, a trifluoromethanesulfonate substrate derived from a hydroxy quinolone serves as the starting point for both Suzuki and Sonogashira coupling reactions. nih.gov In this synthetic pathway, the triflate is first subjected to a Suzuki coupling with phenylboronic acid, followed by a Sonogashira coupling with phenylacetylene. This sequence yields highly functionalized and structurally complex quinolines, such as 8-nitro-6,7-diphenylquinoline and 8-nitro-7-phenyl-5-(phenylethynyl)quinoline. nih.gov These elaborate molecular architectures are designed as candidates for antiviral screening, leveraging the established importance of the quinoline nucleus in antiviral drug discovery. nih.gov

Table 1: Antiviral Compound Intermediates Synthesized from a Quinoline Triflate Precursor

PrecursorReactionReagentProduct
Quinoline Triflate DerivativeSuzuki CouplingPhenylboronic Acid8-nitro-6,7-diphenylquinoline
Quinoline Triflate DerivativeSonogashira CouplingPhenylacetylene8-nitro-7-phenyl-5-(phenylethynyl)quinoline

Precursors for Anticancer Agents

The quinoline moiety is a fundamental component of numerous anticancer agents, and its derivatives are actively investigated for their potential to inhibit cancer cell growth. pensoft.netnih.gov this compound is an ideal precursor for synthesizing novel quinoline-based anticancer drug candidates due to its suitability for various cross-coupling reactions that introduce pharmacologically relevant groups onto the quinoline core.

The Sonogashira cross-coupling reaction is a powerful tool in this context, enabling the formation of a C(sp²)-C(sp) bond by coupling the triflate with a terminal alkyne. This reaction is instrumental in creating quinoline derivatives with extended conjugation and specific geometries that can interact with biological targets like kinases or DNA. For example, a similar strategy using a bromo-quinoline derivative (a chemical equivalent to the triflate for cross-coupling) has been employed to synthesize potent inhibitors of neuronal nitric oxide synthase, which have demonstrated significant anticancer activity against metastatic melanoma, glioblastoma, and hepatocellular carcinoma cells. nih.gov This highlights the utility of using precursors like this compound to attach complex side chains, which are crucial for the compound's biological activity. nih.gov

Research has also shown that derivatives synthesized from 6-aminoquinoline, which can be accessed through reactions like the Buchwald-Hartwig amination of the corresponding triflate, exhibit promising antitumor potential against lung and breast cancer cell lines. pensoft.net

Table 2: Examples of Quinoline-Based Anticancer Agent Candidates

Starting Material MoietyKey Synthetic ReactionResulting Compound ClassTarget/Activity
Bromo-quinolineSonogashira CouplingAlkynyl-quinoline derivativeNeuronal Nitric Oxide Synthase Inhibitor
6-AminoquinolineHydrazonoyl Chloride CouplingQuinoline-amidrazone hybridc-Abl Kinase Inhibition

Building Blocks for Antimicrobial and Anti-inflammatory Drug Candidates

Quinoline derivatives are well-established as having a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net The functionalization of the quinoline ring system is a key strategy for developing new and effective therapeutic agents in these areas. This compound provides a reactive handle at the 6-position, facilitating the synthesis of diverse derivatives through palladium-catalyzed C-N and C-C bond-forming reactions. nih.gov

For the development of antimicrobial agents, the introduction of amine functionalities at various positions on the quinoline ring is a common strategy. The Buchwald-Hartwig amination reaction, for which this compound is an excellent substrate, allows for the direct coupling of amines to the quinoline core. This method is crucial for synthesizing libraries of 6-aminoquinoline derivatives, which can be screened for antibacterial and antifungal activity. nih.gov Studies on compounds derived from 6-amino-quinolones have shown potent activity against various bacterial strains, underscoring the importance of substitution at this position. nih.gov

In the search for new anti-inflammatory agents, cross-coupling reactions such as Suzuki and Sonogashira are employed to synthesize quinoline derivatives that can inhibit key inflammatory targets like cyclooxygenase (COX) enzymes. nih.govnih.gov The ability to systematically modify the structure at the 6-position using this compound allows for the fine-tuning of a compound's inhibitory activity and selectivity, making it a valuable building block in the design of next-generation anti-inflammatory drugs. nih.gov

Table 3: Synthetic Approaches for Quinoline-Based Therapeutic Candidates

Therapeutic AreaSynthetic ReactionSubstrate ClassPotential Target
AntimicrobialBuchwald-Hartwig Amination6-AminoquinolinesBacterial Enzymes
Anti-inflammatorySuzuki Coupling6-ArylquinolinesCyclooxygenase (COX)
Anti-inflammatorySonogashira Coupling6-AlkynylquinolinesInflammatory Enzymes

V. Analytical and Spectroscopic Characterization in Research of Quinolin 6 Yl Trifluoromethanesulfonate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Quinolin-6-yl trifluoromethanesulfonate (B1224126). Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments are utilized to unambiguously assign the chemical structure. researchgate.netipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For the quinoline (B57606) core, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton on the quinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the quinoline ring resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the triflate group is expected to show a characteristic chemical shift. The trifluoromethyl (CF₃) carbon itself can also be observed, often as a quartet due to coupling with the fluorine atoms. beilstein-archives.org

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethanesulfonate group, ¹⁹F NMR is a highly valuable tool. It typically shows a sharp singlet for the -CF₃ group, with a characteristic chemical shift around -75 to -80 ppm, providing direct evidence for the presence of the triflate moiety. wiley-vch.de

Advanced 2D NMR Techniques: For more complex derivatives or to resolve ambiguities in spectral assignments, a variety of 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework, such as the connection between the quinoline ring and the triflate group. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of derivatives.

Table 1: Representative NMR Data for a Substituted Quinoline Moiety This table provides expected chemical shift ranges based on known data for similar quinoline structures. Actual values for Quinolin-6-yl trifluoromethanesulfonate may vary.

Nucleus Technique Expected Chemical Shift (δ, ppm) Key Information Provided
¹H 1D NMR 7.0 - 9.0 Position and electronic environment of aromatic protons.
¹³C 1D NMR 120 - 150 Carbon skeleton of the quinoline ring.
¹⁹F 1D NMR ~ -78 Confirmation of the triflate (-OSO₂CF₃) group.
¹H-¹H COSY N/A Connectivity between adjacent protons.
¹H-¹³C HSQC/HMBC N/A Connectivity between protons and carbons.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is well-suited for analyzing polar and thermally labile compounds. nih.govstackexchange.com It typically generates the protonated molecule, [M+H]⁺, allowing for the direct determination of the molecular mass. nih.govresearchgate.net For this compound (C₁₀H₆F₃NO₃S, Mol. Wt.: 277.22), the expected [M+H]⁺ ion would have an m/z value of approximately 278.23.

Electron Ionization (EI-MS): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.govstackexchange.com While the molecular ion (M⁺˙) may sometimes be weak or absent, the resulting fragmentation pattern serves as a molecular fingerprint. nih.govresearchgate.net Expected fragmentation pathways for this compound could include the loss of the triflate radical (•SO₃CF₃) or other characteristic cleavages of the quinoline ring.

Tandem Mass Spectrometry (MS/MS): To further elucidate the structure, tandem MS (or MS/MS) is employed. In this technique, a specific ion (e.g., the [M+H]⁺ ion from ESI) is selected, subjected to collision-induced dissociation (CID), and its fragments are analyzed. nih.govstackexchange.com This provides unambiguous information about the connectivity of the molecule, confirming, for example, that the triflate group is attached to the quinoline core. The fragmentation patterns observed in ESI-MS/MS can be particularly useful for distinguishing between isomers. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Type Expected m/z Information Obtained
ESI-HRMS [M+H]⁺ ~278.0042 Accurate mass and molecular formula confirmation.
EI-MS M⁺˙ ~277.00 Molecular weight and fragmentation pattern.
ESI-MS/MS Fragment Ions Variable Structural connectivity from fragmentation of [M+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands for both the quinoline ring and the triflate group.

Quinoline Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Triflate Group: The trifluoromethanesulfonate group gives rise to very strong and characteristic absorption bands. The S=O stretching vibrations are prominent, typically appearing in the 1420-1450 cm⁻¹ and 1200-1250 cm⁻¹ regions. The C-F stretching vibrations are also strong and are expected in the 1150-1250 cm⁻¹ range. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-conjugated system of the quinoline ring. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions. mdpi.comresearchgate.netrsc.org The exact position (λ_max) and intensity of these bands are sensitive to the solvent and the nature and position of substituents on the quinoline ring. mdpi.com The triflate group, being an electron-withdrawing group, can influence the electronic transitions and cause shifts in the absorption maxima compared to unsubstituted quinoline. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, this technique is invaluable for confirming the structure of its crystalline derivatives. mdpi.commdpi.com

The analysis of a crystal structure provides definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. nih.govnih.gov

Conformation: The spatial orientation of different parts of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as π-π stacking, hydrogen bonding, or C-H···O and C-H···F interactions that stabilize the crystal structure. nih.govnih.govresearchgate.net

For example, in a crystal structure of a derivative, X-ray diffraction would unambiguously confirm the substitution pattern on the quinoline ring and the connectivity of the triflate group. The data generated, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate proof of structure. mdpi.commdpi.com

Chromatographic Methods for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. rochester.edulibretexts.orgrsc.orgthieme.de A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel). The plate is then developed in an appropriate solvent system. The separation of components is visualized, often under UV light, allowing the researcher to observe the consumption of starting materials and the formation of the product. rochester.edulibretexts.org The retention factor (R_f) value is characteristic for a compound in a given solvent system. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing the purity of the final compound and for its purification (preparative HPLC). The compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase (e.g., C18 for reversed-phase chromatography) and is eluted with a mobile phase. A detector (e.g., UV-Vis) records the elution profile. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. By using analytical standards, HPLC can also be used for quantitative determination. For isolation, preparative HPLC is employed to separate the desired compound from impurities on a larger scale.

Vi. Computational Chemistry and Theoretical Studies on Quinolin 6 Yl Trifluoromethanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic characteristics of organic molecules. For Quinolin-6-yl trifluoromethanesulfonate (B1224126), such calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Following optimization, a variety of electronic properties would be calculated to predict its reactivity. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to undergo electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Without specific studies on Quinolin-6-yl trifluoromethanesulfonate, no empirical data for these parameters can be presented.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions where the triflate group acts as a leaving group, computational studies would be employed to:

Map the Potential Energy Surface: This involves identifying all relevant stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.

Locate Transition States: Finding the exact geometry and energy of transition states is critical for understanding the reaction's feasibility and kinetics. The energy of the transition state determines the activation energy barrier for the reaction.

Calculate Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that a located transition state correctly connects the reactants and products.

Investigate Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism and energetics, providing a more realistic picture of the reaction in a laboratory setting.

Currently, there are no published computational studies that have elucidated the reaction mechanisms for any specific transformations of this compound. Therefore, a detailed, data-driven discussion of its reaction pathways from a computational standpoint is not possible.

Q & A

Q. What are the established synthetic routes for preparing Quinolin-6-yl trifluoromethanesulfonate, and what are the critical reaction parameters?

this compound is typically synthesized via the reaction of quinolin-6-ol derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction requires anhydrous conditions and controlled temperatures (0–25°C) to prevent side reactions. Key parameters include stoichiometric ratios (e.g., 1.2–1.5 equivalents of Tf2O) and the use of inert atmospheres to avoid hydrolysis .

Q. Which analytical techniques are most effective for monitoring the purity and stability of this compound during synthesis?

Thin-layer chromatography (TLC) using hexane/CH2Cl2 (9:1) as the mobile phase is commonly employed to track reaction progress. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>19</sup>F NMR) are critical for purity assessment. Infrared (IR) spectroscopy can confirm the presence of the triflate group (asymmetric S=O stretching at ~1400 cm<sup>−1</sup>) .

Q. How does the trifluoromethanesulfonate group influence the reactivity of quinoline derivatives in cross-coupling reactions?

The trifluoromethanesulfonate (triflate) group acts as a superior leaving group due to its strong electron-withdrawing nature, enabling efficient participation in Suzuki-Miyaura and Heck couplings. Its stability under basic conditions facilitates the formation of carbon-carbon bonds with arylboronic acids or palladium catalysts .

Advanced Research Questions

Q. What experimental strategies can optimize the yield of this compound in large-scale syntheses while minimizing side products?

Scale-up requires precise control of exothermic reactions (e.g., gradual addition of Tf2O) and enhanced purification methods, such as column chromatography or recrystallization from nonpolar solvents. Catalytic additives (e.g., DMAP) may improve regioselectivity. Contradictions in reported yields (60–85%) highlight the need for tailored solvent systems (e.g., dichloromethane vs. THF) and temperature gradients .

Q. How do solvent polarity and ligand choice in palladium-catalyzed reactions affect the stability of this compound intermediates?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates in cross-coupling reactions. Bulky phosphine ligands (e.g., SPhos, Xantphos) reduce undesired β-hydride elimination in Heck couplings. Comparative studies show ligand-free systems may degrade the triflate group at elevated temperatures (>80°C), necessitating kinetic studies .

Q. What mechanistic insights explain discrepancies in the reactivity of this compound versus other quinoline triflates in nucleophilic aromatic substitutions?

Steric hindrance from the quinoline ring’s C-6 position and electronic effects from substituents (e.g., electron-donating groups at C-4) can alter reaction pathways. Computational studies (DFT) suggest that the triflate’s leaving-group ability is modulated by the quinoline ring’s electron density, with Hammett parameters (σm) providing predictive insights .

Q. How should this compound be stored to prevent hydrolysis or thermal decomposition in long-term studies?

Storage under argon at −20°C in amber vials is recommended. Degradation studies indicate hydrolysis rates increase above 4°C, forming quinolin-6-ol. Stability in ionic liquid matrices (e.g., pyrrolidinium triflate salts) has been explored to enhance shelf life .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on the stability of this compound in protic vs. aprotic media?

Contradictions arise from solvent purity (e.g., trace water in DMSO) and reaction scales. Validated protocols include Karl Fischer titration for solvent drying and kinetic monitoring via <sup>19</sup>F NMR to quantify triflate degradation products. Reproducibility is enhanced using standardized reagents (e.g., anhydrous pyridine) .

Q. What methods validate the efficacy of this compound in forming bioactive quinoline derivatives compared to alternative leaving groups (e.g., tosylates)?

Comparative kinetic studies and bioactivity assays (e.g., IC50 against cancer cell lines) are critical. For example, triflate derivatives exhibit 3–5× higher reactivity in SNAr reactions than tosylates, as shown in time-course HPLC analyses .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Use gloveboxes or Schlenk lines for moisture-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Spill kits with inert adsorbents (e.g., vermiculite) and neutralization agents (sodium bicarbonate) are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-6-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Quinolin-6-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.